3-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
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Overview
Description
3-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound that belongs to the class of pyrimidoindoles. This compound is notable for its potential pharmacological properties, particularly in the fields of neuroprotection and anti-inflammatory activity. The structure features a pyrimidoindole core, which is a fused ring system combining pyrimidine and indole, and a piperazine moiety substituted with a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multiple steps:
Formation of the Pyrimidoindole Core: The initial step involves the construction of the pyrimidoindole core. This can be achieved through a cyclization reaction between an appropriate indole derivative and a pyrimidine precursor under acidic or basic conditions.
Introduction of the Piperazine Moiety: The next step involves the introduction of the piperazine ring. This is usually done by reacting the pyrimidoindole intermediate with 1-(2-methoxyphenyl)piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Final Functionalization: The final step is the introduction of the oxopropyl group. This can be achieved through an acylation reaction using an appropriate acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl group in the oxopropyl moiety, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyrimidoindole derivatives in various chemical reactions.
Biology and Medicine
In biological and medical research, 3-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one has shown promise as a neuroprotective and anti-inflammatory agent. Studies have demonstrated its ability to inhibit neuroinflammation and protect neuronal cells from oxidative stress .
Industry
In the pharmaceutical industry, this compound is being explored for its potential as a therapeutic agent for neurodegenerative diseases and inflammatory conditions. Its unique structure allows for the development of derivatives with enhanced pharmacological properties.
Mechanism of Action
The mechanism of action of 3-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one involves multiple pathways:
Neuroprotection: The compound exerts neuroprotective effects by inhibiting oxidative stress and apoptosis in neuronal cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines like nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in microglial cells, likely through the NF-kB signaling pathway.
Comparison with Similar Compounds
Similar Compounds
Triazole-Pyrimidine Hybrids: These compounds share a similar pyrimidine core and have shown neuroprotective and anti-inflammatory properties.
Piperazine Derivatives: Compounds like 1-(2-methoxyphenyl)piperazine exhibit similar pharmacological activities due to the presence of the piperazine ring.
Uniqueness
What sets 3-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one apart is its unique combination of a pyrimidoindole core with a methoxyphenyl-substituted piperazine moiety. This structural arrangement enhances its pharmacological profile, making it a promising candidate for further drug development.
Properties
IUPAC Name |
3-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-32-20-9-5-4-8-19(20)27-12-14-28(15-13-27)21(30)10-11-29-16-25-22-17-6-2-3-7-18(17)26-23(22)24(29)31/h2-9,16,26H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVZESXOVBXJKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCN3C=NC4=C(C3=O)NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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